

Synonyms for Methyl 4-(bromomethyl)benzoate

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Compound of Interest

Compound Name: Methyl 4-(bromomethyl)benzoate

Cat. No.: B135554

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An In-Depth Technical Guide to Methyl 4-(bromomethyl)benzoate

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical intermediates is paramount. **Methyl 4-(bromomethyl)benzoate** (CAS No. 2417-72-3) is a pivotal compound in organic synthesis, serving as a versatile building block for a wide array of complex molecules, most notably in the pharmaceutical industry. This guide provides a comprehensive overview of its nomenclature, properties, synthesis, and critical applications.

Nomenclature and Chemical Identifiers

Methyl 4-(bromomethyl)benzoate is known by numerous synonyms in chemical literature and commercial catalogs.^{[1][2]} A clear understanding of this nomenclature is essential for accurate literature searches and material sourcing.

Identifier Type	Data
IUPAC Name	methyl 4-(bromomethyl)benzoate
CAS Number	2417-72-3
Molecular Formula	C ₉ H ₉ BrO ₂
Molecular Weight	229.07 g/mol
InChI Key	NLWBJPPMPLPZIE-UHFFFAOYSA-N
SMILES	<chem>COC(=O)C1=CC=C(C=C1)CBr</chem>

Common Synonyms:

- 4-(Bromomethyl)benzoic Acid Methyl Ester[2][3]
- α -Bromo-p-toluic Acid Methyl Ester[1][3]
- 4-(Carbomethoxy)benzyl bromide[4]
- 4-(Methoxycarbonyl)benzyl bromide[1][5]
- Methyl p-(bromomethyl)benzoate[5][6]
- p-(Methoxycarbonyl)benzyl bromide[5]

Physicochemical Properties

The physical and chemical properties of **Methyl 4-(bromomethyl)benzoate** dictate its handling, storage, and reaction conditions. It typically appears as a white to off-white crystalline powder.[1]

Property	Value
Melting Point	57-58 °C
Boiling Point	130-135 °C at 2 mmHg
Density	~1.47 g/cm ³
Solubility	Soluble in chloroform and methanol.[7] Low solubility in water.[6][7]
Key Characteristic	Lachrymatory (causes tearing)[1][7]

Synthesis of Methyl 4-(bromomethyl)benzoate

The primary application of this compound is as an intermediate. Therefore, understanding its synthesis is crucial for its utilization in further chemical reactions. A common and effective method for its preparation is through the radical bromination of methyl 4-methylbenzoate.

Experimental Protocol: Radical Bromination

This protocol describes a common laboratory-scale synthesis of **Methyl 4-(bromomethyl)benzoate** from methyl 4-methylbenzoate using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.

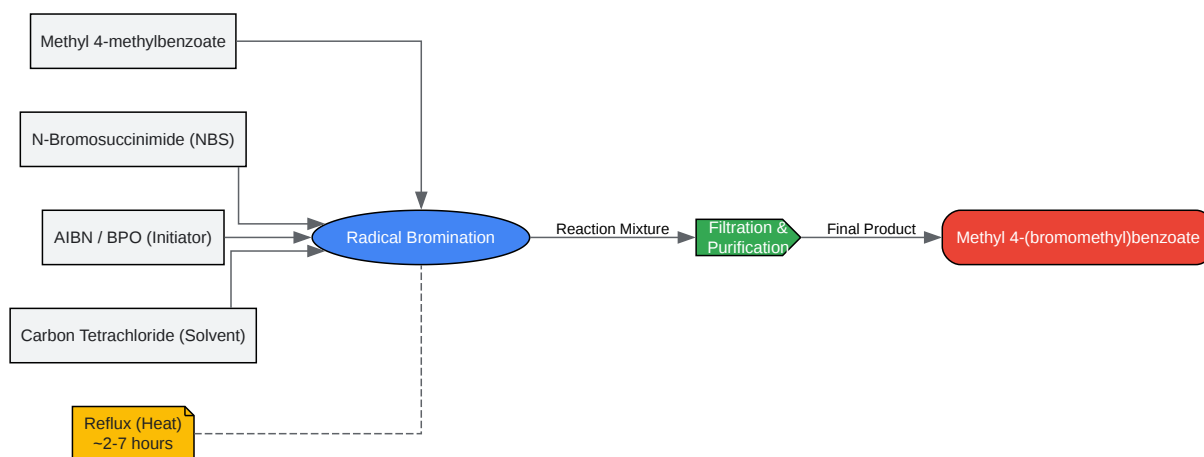
Materials:

- Methyl 4-methylbenzoate (p-toluate)
- N-Bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
- Carbon tetrachloride (CCl₄) or another suitable non-polar solvent
- Sodium bicarbonate solution (saturated)
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- A mixture of methyl 4-methylbenzoate, N-bromosuccinimide (typically 1.0-1.1 equivalents), and a catalytic amount of AIBN or BPO is prepared in a round-bottom flask.^{[2][4]}
- The flask is charged with a sufficient volume of carbon tetrachloride to dissolve the reactants.^{[2][4]}
- The reaction mixture is heated to reflux (around 77°C for CCl₄) and stirred for several hours (e.g., 2-7 hours).^{[2][4]} The reaction progress can be monitored using Thin Layer Chromatography (TLC).
- Upon completion, the mixture is cooled to room temperature, which will cause the succinimide byproduct to precipitate.
- The solid succinimide is removed by filtration.
- The filtrate is concentrated under reduced pressure to remove the solvent.

- The resulting crude product can be purified by recrystallization or silica gel column chromatography to yield pure **Methyl 4-(bromomethyl)benzoate**.^[2]



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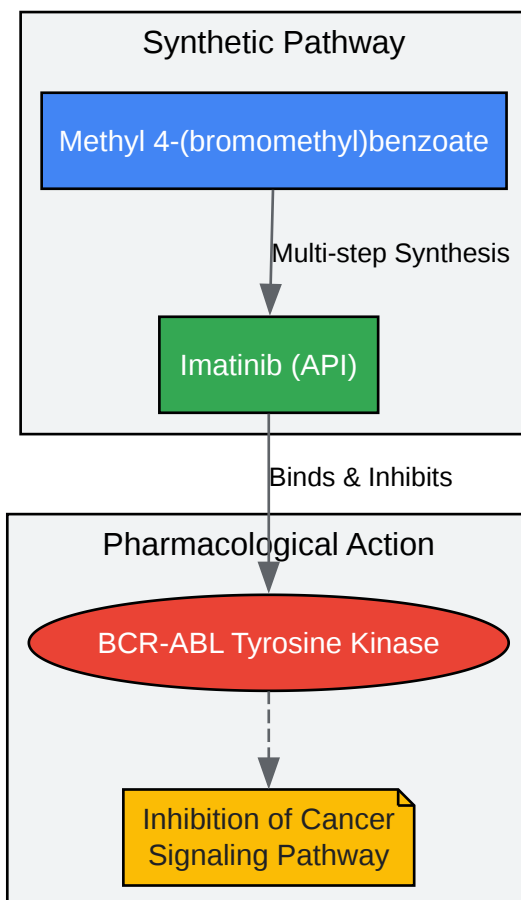
Caption: Synthesis workflow for **Methyl 4-(bromomethyl)benzoate**.

Application in Drug Development: Synthesis of Imatinib

Methyl 4-(bromomethyl)benzoate is a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).^[1] Its most prominent role is in the production of Imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers.^[1] The bromomethyl group is a reactive handle that allows for the key coupling reactions necessary to build the final complex structure of the drug.

The synthesis of Imatinib is a multi-step process where **Methyl 4-(bromomethyl)benzoate** is used to introduce the 4-(methoxycarbonyl)benzyl moiety. This is typically followed by a reaction with N-methylpiperazine and subsequent coupling with the pyrimidine-aniline core of the

molecule. The versatility of this intermediate makes it indispensable in the pharmaceutical industry.[1]



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Caption: Logical relationship from intermediate to drug action.

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